![molecular formula C14H10ClFO2 B187998 2-[(2-Chlor-6-fluorbenzyl)oxy]benzaldehyd CAS No. 336880-01-4](/img/structure/B187998.png)

2-[(2-Chlor-6-fluorbenzyl)oxy]benzaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

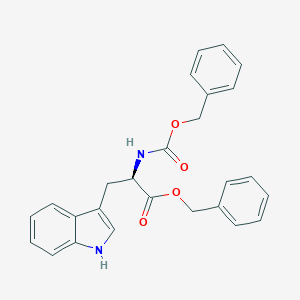

“2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H10ClFO2 . It has a molecular weight of 264.68 g/mol . This compound is also known by other names such as “2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde” and “2-[(2-Chloro-6-fluorobenzyl)oxy]benzenecarbaldehyde” among others .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10ClFO2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2 . The Canonical SMILES structure is C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)F .

Physical And Chemical Properties Analysis

This compound has a boiling point of 71-73°C . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 264.0353354 g/mol . The topological polar surface area is 26.3 Ų . It has a complexity of 275 .

Wissenschaftliche Forschungsanwendungen

. .

Herstellung und Reaktionen

Diese Verbindung wird durch Oxidation von 2-Chlor-6-fluortoluol mit Chromylchlorid hergestellt . Es reagiert mit Natriumhydroxid zu einer Mischung aus 2-Chlor-6-fluorbenzol und 6-Chlorsalicaldehyd .

Verwendung in der Produktion von Antiseptika

“2-[(2-Chlor-6-fluorbenzyl)oxy]benzaldehyd” wird bei der Herstellung der Antiseptika Dicloxacillin und Flucloxacillin verwendet .

Verwendung in der Produktion von Pestiziden

Diese Verbindung wird auch bei der Herstellung von Pestiziden verwendet .

Wirkmechanismus

Action Environment:

Environmental factors (pH, temperature, etc.) influence its stability, efficacy, and toxicity. For instance:

References:

- Daniewski, A. R., Liu, W., Püntener, K., & Scalone, M. (2002). “Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.” Organic Process Research & Development, 6(3), 220–224

- Naveen, S., et al. (2006). “Crystal Structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile.” Analytical Sciences: X-ray Structure Analysis Online, 22, X291–X292

- Willstaedt, H. (1931). “Über Brom-Addition an substituierte Zimtsäuren.” Berichte der Deutschen Chemischen Gesellschaft (A and B Series), 64(10), 2688–2693

- Bunnett, J. F., Miles, J. H., & Nahabedian, K. V. (1961). “Kinetics and Mechanism of the Alkali Cleavage of 2,6-Dihalobenzaldehydes.” Journal of the American Chemical Society, 83(11), 2512–2516

Vorteile Und Einschränkungen Für Laborexperimente

2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is its low cost. It is relatively inexpensive compared to other compounds used in laboratory experiments. Additionally, it is a versatile compound that can be used in a variety of applications.

However, there are also some limitations to using 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde. One of the main limitations is its toxicity. It is a toxic compound and should be handled with extreme caution. Additionally, it is a volatile compound and should be stored in a tightly sealed container.

Zukünftige Richtungen

The use of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde in scientific research is growing, and there are a number of potential future directions for its use. One of the most promising areas of research is in drug discovery. 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde can be used as a starting material for the synthesis of various pharmaceuticals, including antibiotics, antivirals, and anti-cancer drugs. Additionally, it can be used in the synthesis of polymers for use in the manufacture of medical devices.

Another potential area of research is in the use of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde for the synthesis of polymers for use in the manufacture of optical materials. Additionally, 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde can be used in the synthesis of polymers for use in the production of nanomaterials. Finally, 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde can be used in the synthesis of polymers for use in the production of sensors and other electronic devices.

Synthesemethoden

2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde can be synthesized through a number of methods. The most common method is the reaction of 2-chloro-6-fluorobenzaldehyde with a base such as sodium hydroxide. This reaction yields a colorless liquid that can then be purified by recrystallization or chromatography. Other methods of synthesis include the reaction of 2-chloro-6-fluorobenzaldehyde with an acid such as hydrochloric acid, as well as the reaction of 2-chloro-6-fluorobenzaldehyde with an amine such as triethylamine.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCYBBHXCQYWTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351479 |

Source

|

| Record name | 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

336880-01-4 |

Source

|

| Record name | 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187915.png)

![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)

![[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile](/img/structure/B187917.png)

![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)

![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)

![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)

![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)

![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)

![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)